molecular formula C22H26N6O B2466017 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034205-52-0

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2466017
CAS RN: 2034205-52-0
M. Wt: 390.491
InChI Key: VKIPAISJDMNWCE-UHFFFAOYSA-N
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Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.491. The purity is usually 95%.
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Scientific Research Applications

Cannabinoid Receptor Antagonism

Research has shown that pyrazole derivatives can serve as potent and selective antagonists for the cannabinoid receptor CB1. The structure-activity relationships of these compounds have been explored to aid in characterizing the cannabinoid receptor binding sites and to serve as pharmacological probes. Such compounds may have therapeutic potential in antagonizing the harmful side effects associated with cannabinoids and cannabimimetic agents (Lan et al., 1999). Further molecular interaction studies have provided insights into the conformational dynamics and binding interactions of these antagonists with the CB1 receptor, contributing to the development of more selective and potent ligands (Shim et al., 2002).

Glycine Transporter Inhibition

Pyrazole derivatives have also been identified as potent inhibitors of the glycine transporter 1 (GlyT1), suggesting their utility in modulating neurotransmitter systems. Such inhibitors can increase cerebrospinal fluid concentrations of glycine, which may have implications for treating neurological disorders (Yamamoto et al., 2016).

Antimicrobial and Antitubercular Activity

The synthesis and evaluation of pyrazole-based compounds have extended to exploring their antimicrobial and antitubercular activities. Compounds incorporating pyrazole moieties have shown noticeable activities against a range of bacterial and fungal pathogens, suggesting their potential as novel therapeutic agents (Sapariya et al., 2017).

properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-15-19(14-23-28(15)18-5-3-2-4-6-18)22(29)24-17-9-11-27(12-10-17)21-13-20(25-26-21)16-7-8-16/h2-6,13-14,16-17H,7-12H2,1H3,(H,24,29)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIPAISJDMNWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3CCN(CC3)C4=NNC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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